molecular formula C7H5NS2 B3015228 2-(2-Thienyl)thiazole CAS No. 42140-95-4

2-(2-Thienyl)thiazole

Cat. No. B3015228
Key on ui cas rn: 42140-95-4
M. Wt: 167.24
InChI Key: OYTKXVQRRLZCDC-UHFFFAOYSA-N
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Patent
US04788207

Procedure details

In a manner similar to Step B of Example 1, the reaction of 13.3 grams (0.027 mole) of (thien-2-yl)thiocarboxamide with 16.0 grams (0.0945 mole) of bromoacetaldehyde dimethyl acetal and 2 ml of concentrated hydrochloric acid in 250 ml of ethanol yielded 7.6 grams of 2-(thien-2-yl)thiazole as an oil.
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]([NH2:8])=[S:7].CO[CH:11](OC)[CH2:12]Br.Cl>C(O)C>[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]1[S:7][CH:11]=[CH:12][N:8]=1

Inputs

Step One
Name
Quantity
13.3 g
Type
reactant
Smiles
S1C(=CC=C1)C(=S)N
Name
Quantity
16 g
Type
reactant
Smiles
COC(CBr)OC
Name
Quantity
2 mL
Type
reactant
Smiles
Cl
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S1C(=CC=C1)C=1SC=CN1
Measurements
Type Value Analysis
AMOUNT: MASS 7.6 g
YIELD: CALCULATEDPERCENTYIELD 168.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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